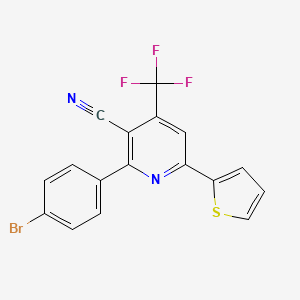

2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile (2B6T4FN) is a novel synthetic compound that has recently been used in a variety of scientific research applications. It is a heterocyclic compound that contains nitrogen and carbon atoms, as well as bromine, sulfur, and fluorine atoms. 2B6T4FN has been shown to have a variety of biochemical and physiological effects, and its use in laboratory experiments has several advantages and limitations.

Scientific Research Applications

Structural Analysis and Molecular Interaction

The molecule of 2-(4-Bromophenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile and similar derivatives exhibit non-planar structures, enabling a detailed analysis of dihedral angles and intramolecular interactions. Such structural insights facilitate the understanding of molecular conformations and their implications for chemical reactivity and interaction with biological targets. The crystal structure of these molecules reveals weak intermolecular C—H⋯N interactions and π–π stacking, suggesting potential for interactions with biological macromolecules or for designing molecular assemblies (Chantrapromma et al., 2009).

Antiprotozoal Activity

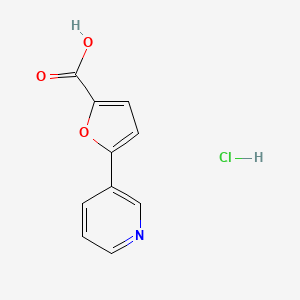

Derivatives of this compound have been explored for their antiprotozoal activity, showcasing the potential of these compounds in medicinal chemistry. The synthesis and evaluation of aza-analogues of furamidine from nicotinonitrile derivatives have demonstrated significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, highlighting the therapeutic potential of these molecules in treating diseases caused by these protozoans (Ismail et al., 2003).

Synthetic Methodology and Heterocyclic Chemistry

The synthesis of complex nicotinonitrile derivatives, including this compound, involves innovative methodologies that contribute to the field of heterocyclic chemistry. These synthetic approaches enable the construction of diverse heterocyclic frameworks, which are of significant interest for developing new materials and pharmaceuticals. For instance, the one-pot synthesis of nicotinamide derivatives showcases the versatility of nicotinonitrile-based compounds in organic synthesis and their potential applications in creating ligand materials for organic light-emitting diodes (OLEDs) (Zhou Yuyan, 2014).

Environmental Applications

Research on derivatives similar to this compound has also extended to environmental applications. For example, the introduction of specific genes encoding nitrilases into plants, enabling the detoxification of herbicides like bromoxynil, represents a novel approach to enhancing herbicide resistance in crops. This biotechnological application underscores the broader impact of bromophenyl and nicotinonitrile derivatives beyond their immediate chemical properties, demonstrating their utility in addressing agricultural challenges (Stalker et al., 1988).

properties

IUPAC Name |

2-(4-bromophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8BrF3N2S/c18-11-5-3-10(4-6-11)16-12(9-22)13(17(19,20)21)8-14(23-16)15-2-1-7-24-15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXOFDZNAQQZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8BrF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2670407.png)

![N-[(2-aminophenyl)sulfonyl]glycine](/img/structure/B2670412.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2670416.png)

![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)